Balfourodine

Catalog No.
S590874
CAS No.
M.F
C16H19NO4
M. Wt
289.33 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balfourodine

Product Name

Balfourodine

IUPAC Name

(2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/t12-/m1/s1

InChI Key

VPNKCPHNFBSHAP-GFCCVEGCSA-N

SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Canonical SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Balfourodine is an organic heterotricyclic compound, an oxacycle and an organonitrogen heterocyclic compound.

Balfourodine is a complex organic compound belonging to the class of quinoline alkaloids. It is characterized by its unique structural features, which include a dihydropyran ring and specific stereochemical configurations that contribute to its biological activities. Balfourodine is often synthesized from natural precursors found in various plant species, particularly those in the Rutaceae family. The compound has been the subject of extensive research due to its potential therapeutic applications.

, notably involving nucleophilic attacks and cyclization processes. For instance, when treated with sodium methoxide in dimethylformamide, the dihydropyran ring of Balfourodine can undergo ring opening followed by spontaneous cyclization, resulting in the formation of angular dihydrofuran derivatives. Additionally, Balfourodine can rearrange to form isobalfourodine under specific conditions, such as in acetic anhydride and pyridine .

Balfourodine exhibits notable biological activities, particularly as an antitubercular agent. Research has indicated that compounds derived from Balfourodine possess significant potency against Mycobacterium tuberculosis, suggesting potential for use in treating tuberculosis and related infections. The compound's biological profile is further enhanced by its ability to interact with various biological targets, making it a candidate for further pharmacological development .

The synthesis of Balfourodine typically involves multi-step processes that may include asymmetric epoxidation and nucleophilic substitution reactions. One common method involves the methylation of precursors using methyl iodide in a benzene solution, yielding Balfourodine in good yields (88-96%). Alternative synthetic routes may also involve the use of other reagents and conditions tailored to optimize yield and purity .

Key Synthetic Steps:

  • Methylation: Methyl iodide reacts with precursor compounds to form Balfourodine.
  • Ring Opening and Cyclization: Utilizing bases like sodium methoxide or sodium hydroxide leads to structural transformations that yield various derivatives.

Balfourodine's primary applications lie in medicinal chemistry, particularly as a lead compound for developing antitubercular drugs. Its unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting bacterial infections. Additionally, due to its biological activity, it may have potential applications in other areas of pharmacology, including anti-inflammatory and anticancer therapies .

Studies on the interactions of Balfourodine with biological macromolecules have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors involved in bacterial metabolism and survival. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and minimizing potential side effects .

Balfourodine shares structural similarities with several other quinoline alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
IsobalfourodineDihydropyran structureAntitubercularRearrangement from Balfourodine
QuinolineBasic quinoline structureAntimicrobialSimplistic structure compared to Balfourodine
4-HydroxyquinolineHydroxyl group on quinoline ringAntitubercularMore hydrophilic properties
AcridoneContains carbonyl groupAntimicrobialDifferent functional groups

Balfourodine's unique dihydropyran ring system differentiates it from these compounds, contributing to its distinct biological profile and potential applications in drug development.

Balfourodine represents a significant naturally occurring alkaloid with a complex heterocyclic structure that requires precise nomenclature to accurately describe its molecular architecture [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one, which systematically describes its structural features and stereochemical configuration [2]. This nomenclature follows the standard IUPAC rules for naming heterocyclic compounds with fused ring systems, where the parent structure is identified as a dihydrofuro[2,3-b]quinolin-4-one system [12].

The molecular formula of Balfourodine has been validated as C16H19NO4, corresponding to a molecular weight of 289.33 g/mol [2] [5]. This formula accurately accounts for all atoms present in the structure, including the oxygen-containing functional groups that contribute to its chemical properties and reactivity patterns [1]. The formula validation has been confirmed through multiple analytical techniques, including elemental analysis and high-resolution mass spectrometry [5].

ComponentDescription
Parent StructureDihydrofuro[2,3-b]quinolin-4-one
Ring SystemFused tricyclic system with furan and quinoline rings
Stereochemical Descriptor(2R)- prefix indicating absolute configuration
Position NumberingStandard numbering for furo[2,3-b]quinoline system
Substituents2-(2-hydroxypropan-2-yl), 8-methoxy, and 9-methyl groups
Complete IUPAC Name(2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one
Alternative Nomenclature(2R)-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one
CAS Registry Number484-61-7

The structural validation of Balfourodine is further supported by spectroscopic data, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, which confirm the presence of key functional groups and structural features described in the IUPAC name [5] [12]. The compound contains one defined stereocenter at the C-2 position, which is critical for its stereochemical properties and biological activities [2].

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of Balfourodine has been definitively established through single-crystal X-ray diffraction studies, which provide unambiguous evidence for the R configuration at the C-2 stereocenter [6] [9]. This stereochemical assignment is crucial for understanding the three-dimensional structure of the molecule and its potential interactions with biological targets [6].

X-ray crystallography determination of the absolute configuration relies on the phenomenon of anomalous dispersion or resonant scattering, which occurs when X-rays interact with the electrons in the crystal lattice [13] [24]. For Balfourodine, this technique involves measuring the intensity differences between Friedel pairs (hkl and -h-k-l reflections) in the diffraction pattern [28]. These Bijvoet differences arise from the non-centrosymmetric nature of the crystal structure and provide direct evidence for the absolute configuration [6] [28].

ParameterDescription
MethodSingle-crystal X-ray diffraction (XRD)
TechniqueAnomalous dispersion/resonant scattering
Physical PrincipleMeasurement of intensity differences between Friedel pairs
Determination CriteriaAnalysis of Bijvoet differences and Flack parameter
Flack ParameterStatistical parameter indicating absolute structure reliability
Bijvoet DifferencesIntensity differences between hkl and -h-k-l reflections
Confidence LevelHigh confidence determination for Balfourodine
Stereochemical OutcomeConfirmed R configuration at C-2 stereocenter

The reliability of the absolute configuration determination is assessed using the Flack parameter, which provides a statistical measure of confidence in the assigned stereochemistry [28]. For Balfourodine, the Flack parameter values obtained from high-quality crystal data support the R configuration with high confidence [6]. This stereochemical assignment is consistent with other analytical data, including optical rotation measurements and circular dichroism spectroscopy [15] [28].

Comparative Analysis of Linear vs. Angular Dihydrofuroquinolone Systems

Dihydrofuroquinolone alkaloids exist in two distinct structural arrangements: linear and angular systems, which differ fundamentally in their ring fusion patterns and three-dimensional architectures [10] [11]. Balfourodine represents an angular dihydrofuroquinolone system, specifically a furo[2,3-b]quinolin-4(2H)-one structure, where the furan ring is fused to the b-face of the quinoline core [12] [16].

In contrast, linear dihydrofuroquinolones possess a furo[3,2-c]quinolin-4(5H)-one system, with a different connectivity pattern between the heterocyclic rings [11] [17]. This structural distinction has profound implications for the conformational properties, stereochemical features, and reactivity patterns of these two classes of compounds [17].

FeatureLinear DihydrofuroquinoloneAngular Dihydrofuroquinolone (Balfourodine)
Ring Fusion PatternFuro[3,2-c]quinolin-4(5H)-one systemFuro[2,3-b]quinolin-4(2H)-one system
Structural ArrangementLinear arrangement of the three ringsAngular arrangement of the three rings
Stereochemical ComplexityTypically less complex stereochemistryMore complex stereochemical features
Conformational FlexibilityGenerally more flexible structureMore rigid tricyclic structure
Reactivity PatternDifferent reactivity profile in rearrangement reactionsUndergoes stereospecific rearrangements via epoxide intermediates

The angular arrangement in Balfourodine creates a more rigid tricyclic framework compared to the linear isomers, which influences its conformational preferences and molecular recognition properties [12] [29]. Spectroscopic methods, particularly ultraviolet spectroscopy, have been employed to distinguish between these two structural types, as they exhibit characteristic absorption patterns reflecting their different chromophoric systems [17] [29].

The comparative analysis of linear versus angular dihydrofuroquinolone systems has significant implications for understanding structure-activity relationships and biosynthetic pathways in this class of natural products [10] [29]. The angular arrangement found in Balfourodine appears to be favored in certain plant families, particularly within the Rutaceae, suggesting evolutionary significance of this structural motif [5] [10].

Stereospecific Rearrangement Pathways and Epoxide Intermediates

Balfourodine undergoes fascinating stereospecific rearrangement reactions that proceed through epoxide intermediates, providing valuable insights into the stereochemical control of molecular transformations [7] [8]. These rearrangements have been extensively studied to understand the mechanistic pathways and stereochemical outcomes, particularly in base-catalyzed conditions [7].

The base-catalyzed rearrangement of (+)-(R)-balfourodine has been shown to proceed with retention of stereochemical integrity, leading to the formation of stereochemically defined products such as ψ-balfourodine [7] [25]. This stereospecificity indicates a well-controlled reaction pathway that preserves the absolute configuration during the molecular reorganization [8].

StepDescription
Initial State(+)-(R)-Balfourodine with hydroxyisopropyl group at C-2
Base AttackHydroxide ion attacks the hydroxyl group of hydroxyisopropyl moiety
Epoxide FormationIntramolecular reaction forming three-membered epoxide ring
Epoxide IntermediateKey intermediate in the stereospecific rearrangement pathway
Nucleophilic AttackRegioselective opening of epoxide ring
Rearrangement ProductFormation of ψ-balfourodine with defined stereochemistry
Stereochemical ControlRetention of absolute configuration during rearrangement
EvidenceEpoxide intermediate trapped as methyl ether (confirmed by spectroscopy)

A critical aspect of these rearrangements is the formation of epoxide intermediates, which have been directly observed and characterized [8] [25]. In a landmark study, researchers successfully trapped an epoxide intermediate as its methyl ether derivative during the base-catalyzed rearrangement of balfourodine, providing definitive evidence for this mechanistic pathway [7] [8]. The epoxide intermediate features a highly strained three-membered ring containing one oxygen atom and two carbon atoms, which contributes to its high reactivity [20] [22].

The stereospecific nature of these rearrangements is attributed to the well-defined geometry of the epoxide intermediate and the regioselective manner in which it undergoes ring-opening reactions [21] [26]. The strain energy in the three-membered epoxide ring (approximately 13 kcal/mol) provides a thermodynamic driving force for these transformations, while the stereochemical features of the molecule direct the reaction pathway toward specific products [21] [22].

XLogP3

1.9

Wikipedia

Balfourodine

Dates

Last modified: 02-18-2024

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